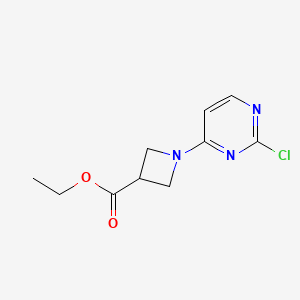

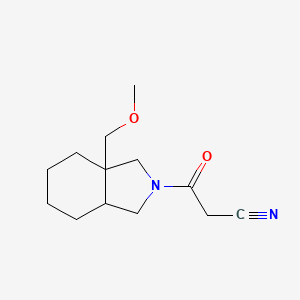

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agents

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate: has been utilized in the synthesis of novel triazole-pyrimidine hybrids . These compounds have shown promising results as neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their efficacy in reducing neuronal death, which is a key factor in the treatment of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as in cases of ischemic stroke and traumatic brain injury .

Pharmacological Research

In pharmacology, this compound has been part of the design and synthesis of various derivatives that exhibit significant biological activities. These activities include antiviral, anticancer, antioxidant, and antimicrobial properties . The derivatives have been tested in various models, including human microglia and neuronal cell models, to assess their potential therapeutic applications .

Biochemical Studies

The compound serves as a building block in biochemical research, particularly in the study of enzyme inhibition and receptor binding . It has been used to develop inhibitors that can modulate biochemical pathways, which is crucial in understanding and treating various diseases.

Medicinal Chemistry

In medicinal chemistry, Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a precursor in the synthesis of compounds with potential medicinal properties . It is involved in creating new molecules that can be tested for a wide range of therapeutic effects, including anti-inflammatory and analgesic activities .

Organic Synthesis

This compound is also significant in organic synthesis, where it is used to create complex molecules through various chemical reactions . Its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is of particular importance.

Chemical Engineering

In the field of chemical engineering, the compound is relevant for its role in process development and optimization . It is used in the scaling up of chemical processes from the laboratory to industrial levels, ensuring that the synthesis of valuable chemicals is efficient and cost-effective.

Analytical Chemistry

Lastly, in analytical chemistry, Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is used as a standard or reference compound in various analytical techniques . It helps in the development of new methods for the detection and quantification of chemical substances.

Eigenschaften

IUPAC Name |

ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-14(6-7)8-3-4-12-10(11)13-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIQXNXNAVXQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

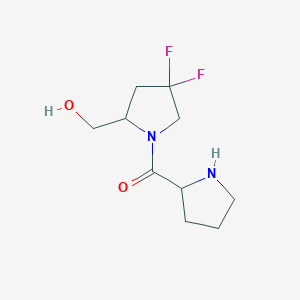

![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)

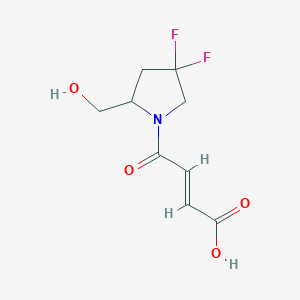

![1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493202.png)